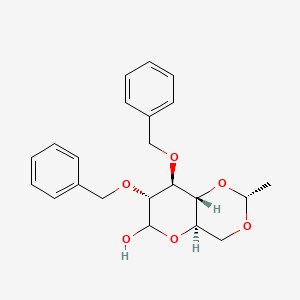

D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)-

Description

D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- is a chemically modified carbohydrate derivative designed for synthetic applications, particularly in glycosylation and glycoconjugate synthesis. The compound features a D-glucopyranose backbone with two distinct protecting groups:

- 4,6-O-(1R)-ethylidene: A cyclic acetal protecting group that locks the 4- and 6-hydroxyl positions into a rigid conformation. The (1R)-configuration introduces stereochemical control, influencing reactivity and selectivity in subsequent reactions .

- 2,3-bis-O-(phenylmethyl): Benzyl (Bn) groups at positions 2 and 3 provide steric protection, preventing undesired side reactions while enabling regioselective deprotection or functionalization .

This combination of protecting groups stabilizes the pyranose ring, directs nucleophilic attack in glycosylation reactions, and facilitates the synthesis of complex oligosaccharides. The ethylidene group’s smaller size compared to benzylidene (e.g., 4-methoxybenzylidene in ) enhances reactivity in certain contexts, while the benzyl groups improve solubility in organic solvents .

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2R,4aR,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol |

InChI |

InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15-,18-,19-,20+,21-,22?/m1/s1 |

InChI Key |

BALYQVSNDKYQHO-FGNVNEHASA-N |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in D-glucose followed by selective deprotection and functionalization. One common method involves the use of acylation and alkylation reactions to introduce the ethylidene and phenylmethyl groups . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Reaction Mechanisms and Protective Group Dynamics

The compound’s 4,6-O-(1R)-ethylidene and 2,3-bis-O-benzyl groups govern its reactivity:

-

Ethylidene acetal : Provides rigid conformational control, directing nucleophilic attacks to specific hydroxyl positions .

-

Benzyl ethers : Serve as temporary protective groups that can be selectively removed under hydrogenolysis or acidic conditions .

Enantioselective Catalysis in Epoxidation

This derivative acts as a chiral auxiliary in crown ether catalysts. Comparative studies with 4,6-O-benzylidene analogues reveal:

| Catalyst Type | Reaction Type | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| 1a (4,6-di-O-ethyl) | Asymmetric epoxidation | 72 | 85 | |

| 2a (4,6-O-benzylidene) | Asymmetric epoxidation | 68 | 82 |

The ethylidene group enhances enantioselectivity by stabilizing transition states through steric and electronic effects .

Hydrolysis of Ethylidene Acetal

Controlled acidic hydrolysis (e.g., HCl/EtOH) cleaves the ethylidene group, regenerating free 4,6-diols while preserving benzyl protections :

Conditions : 0.1 M HCl, 40°C, 6 h.

Benzyl Deprotection

Hydrogenolysis (H₂/Pd-C) removes benzyl groups, yielding a fully deprotected glucopyranose:

Yield : >90% under 1 atm H₂, 25°C.

Glycosylation Reactions

The 1-OH group participates in glycosidic bond formation. For example, reaction with methyl iodide in DMF/K₂CO₃ yields methyl glycosides :

Optimal Conditions : 50°C, 12 h, 78% yield .

Comparative Reactivity with Analogues

Scientific Research Applications

D-glucopyranose derivatives have been studied for their potential biological activities, particularly as enzyme inhibitors. For instance, compounds derived from D-glucopyranose have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like Type 2 diabetes mellitus (T2DM) by slowing down carbohydrate absorption in the intestines .

Drug Development

Research indicates that derivatives like D-glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- can serve as scaffolds for drug development. Their ability to modulate biological pathways makes them suitable candidates for further exploration in pharmacology .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of specialized materials. Its reactivity can be harnessed to create polymers or other materials with specific properties, such as enhanced stability or biocompatibility .

Analytical Chemistry

Derivatives of D-glucopyranose are often employed in analytical chemistry as standards or reagents due to their well-characterized properties. They can be used in various chromatographic techniques for the analysis of carbohydrates and related compounds .

Case Study 1: Inhibition of α-Glucosidase

A study investigated several D-glucopyranose derivatives for their inhibitory effects on α-glucosidase. The results indicated that certain compounds exhibited moderate inhibitory activity, suggesting their potential use as therapeutic agents in managing diabetes . IC50 values were determined for various derivatives, with some showing promising results compared to standard medications like acarbose.

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing new sulfonamide derivatives based on D-glucopyranose structures. These compounds were evaluated for their anti-diabetic properties through enzyme inhibition studies. The synthesized compounds demonstrated varying degrees of activity against α-glucosidase, highlighting the versatility of D-glucopyranose derivatives in drug design .

Mechanism of Action

The mechanism of action of D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes such as glycosylation and signal transduction. The ethylidene and phenylmethyl groups play a crucial role in modulating its activity and specificity .

Comparison with Similar Compounds

Biological Activity

D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- (CAS No. 471863-88-4) is a glucopyranose derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structural modifications, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of D-Glucopyranose, 4,6-O-(1R)-ethylidene-2,3-bis-O-(phenylmethyl)- is with a molecular weight of 386.44 g/mol. It appears as a white to pale yellow powder and has a melting point of approximately 173 °C .

| Property | Value |

|---|---|

| Molecular Formula | C22H26O6 |

| Molecular Weight | 386.44 g/mol |

| Appearance | White to pale yellow powder |

| Melting Point | 173 °C |

Anticancer Properties

Recent studies have indicated that derivatives of glucopyranose exhibit significant anticancer properties. For instance, compounds similar to D-Glucopyranose have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways . The structural features of D-Glucopyranose may enhance its ability to bind to specific cellular targets, leading to increased cytotoxicity.

Case Study:

A study investigated the effects of glucopyranose derivatives on FaDu hypopharyngeal tumor cells. Results demonstrated that these compounds exhibited cytotoxic effects and induced apoptosis more effectively than traditional chemotherapeutic agents such as bleomycin .

Antioxidant Activity

D-Glucopyranose derivatives have also been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Mechanism:

The antioxidant activity may be attributed to the phenolic groups present in the structure that can donate electrons and neutralize free radicals.

Anti-inflammatory Effects

Research indicates that D-Glucopyranose derivatives can modulate inflammatory responses. They may inhibit the activation of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This property is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Case Study:

In a model of acute inflammation, administration of glucopyranose derivatives resulted in significant reductions in markers of inflammation compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of D-Glucopyranose derivatives. Modifications at specific positions on the glucopyranose ring can enhance or diminish biological effects.

| Modification Position | Effect on Activity |

|---|---|

| 2,3-Bis-O-(phenylmethyl) | Increases cytotoxicity |

| 4,6-Ethylidene | Enhances stability and bioavailability |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing ethylidene and benzyl protecting groups in D-glucopyranose derivatives?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. For ethylidene formation at C4 and C6, a chiral catalyst or enantioselective conditions (e.g., (1R)-ethylidene acetalization) are used to ensure stereochemical fidelity . Benzylation at C2 and C3 is achieved using benzyl bromide (BnBr) in the presence of a base like NaH or Ag₂O, followed by purification via silica gel chromatography. Reaction progress is monitored by TLC, and structural confirmation relies on - and -NMR spectroscopy (e.g., Bruker Avance III 600 MHz) .

Q. How do researchers confirm the regioselectivity of protecting groups in such derivatives?

- Methodological Answer : Regioselectivity is validated using 2D NMR techniques (e.g., HSQC, HMBC) to assign proton and carbon signals to specific positions. For example, the ethylidene acetal protons (δ ~1.3–1.5 ppm) show coupling patterns correlating with C4 and C6, while benzyl protons (δ ~7.3–7.5 ppm) confirm substitution at C2 and C3. Mass spectrometry (Q-TOF) further corroborates molecular weight .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GBZ 2.1-2007 workplace safety standards. Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust; store in anhydrous conditions (4 Å molecular sieves). Emergency measures include ethanol rinses for skin contact and activated charcoal for ingestion. Safety Data Sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can stereochemical control during ethylidene acetal formation be optimized?

- Methodological Answer : The (1R)-ethylidene configuration is achieved via chiral auxiliaries or asymmetric catalysis. For example, using (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol as a chiral template ensures enantiomeric excess >95%. Kinetic studies (e.g., monitoring by -NMR) help identify optimal reaction times (e.g., 48–72 hours) and temperatures (0–25°C) to minimize racemization .

Q. What strategies mitigate competing side reactions during benzylation?

- Methodological Answer : Competing over-benzylation is suppressed by controlling stoichiometry (e.g., 2.2 equiv BnBr per hydroxyl) and using bulky bases (e.g., DBU) to limit nucleophilic attack. Quenching with methanol and rapid purification via flash chromatography (hexane/EtOAc gradients) isolates the desired product .

Q. How does the 4,6-O-ethylidene group influence glycosylation reactivity in oligosaccharide synthesis?

- Methodological Answer : The ethylidene group acts as a transient protecting group, enhancing the nucleophilicity of the anomeric oxygen. In glycosylation reactions (e.g., with trichloroacetimidate donors), it stabilizes the oxocarbenium intermediate, improving α/β selectivity. Comparative studies using -labeled analogs reveal transition-state stabilization via hydrogen bonding .

Q. How do conflicting NMR data from different synthetic routes arise, and how are they resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δC4 variations) often stem from solvent polarity or residual water. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and rigorous drying (molecular sieves) standardize conditions. Cross-validation with X-ray crystallography or computational modeling (DFT) resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.